molecular formula C11H15NO3 B7825198 5-Amino-2-(2-methylpropoxy)benzoic acid

5-Amino-2-(2-methylpropoxy)benzoic acid

Cat. No.: B7825198
M. Wt: 209.24 g/mol
InChI Key: DNNDDZMJIYOBLR-UHFFFAOYSA-N
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Description

5-Amino-2-(2-methylpropoxy)benzoic acid is an organic compound with a molecular formula of C11H15NO3 It is a derivative of benzoic acid, where the amino group is positioned at the 5th carbon and the 2-methylpropoxy group is attached to the 2nd carbon of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(2-methylpropoxy)benzoic acid can be achieved through several synthetic routes. One common method involves the alkylation of 5-amino-2-hydroxybenzoic acid with 2-methylpropyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the product. The final compound is then purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2-methylpropoxy)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or nitric acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride.

    Substitution: Reagents such as sulfuric acid for sulfonation, nitric acid for nitration, and halogens for halogenation.

Major Products Formed

    Oxidation: Nitro derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted benzoic acid derivatives.

Scientific Research Applications

5-Amino-2-(2-methylpropoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-2-(2-methylpropoxy)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The 2-methylpropoxy group may enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or cell membranes.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-2-hydroxybenzoic acid: Similar structure but with a hydroxyl group instead of the 2-methylpropoxy group.

    2-Amino-5-methylbenzoic acid: Similar structure but with a methyl group instead of the 2-methylpropoxy group.

    5-Amino-2-(dimethylamino)benzoic acid: Similar structure but with a dimethylamino group instead of the 2-methylpropoxy group.

Uniqueness

5-Amino-2-(2-methylpropoxy)benzoic acid is unique due to the presence of the 2-methylpropoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility in organic solvents and its ability to interact with hydrophobic targets, making it a valuable compound for various applications.

Properties

IUPAC Name

5-amino-2-(2-methylpropoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-7(2)6-15-10-4-3-8(12)5-9(10)11(13)14/h3-5,7H,6,12H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNNDDZMJIYOBLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=C1)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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